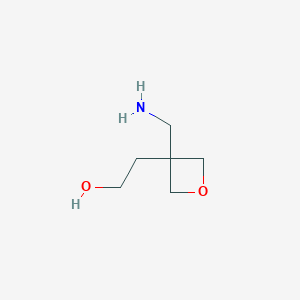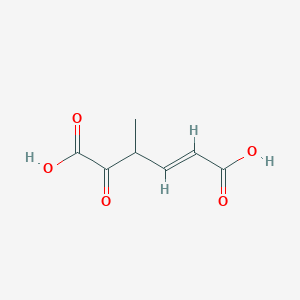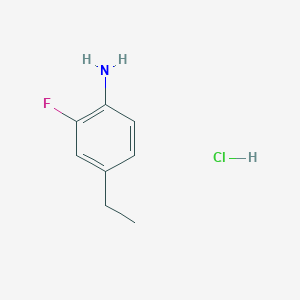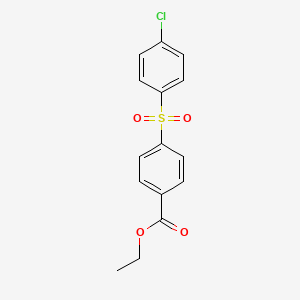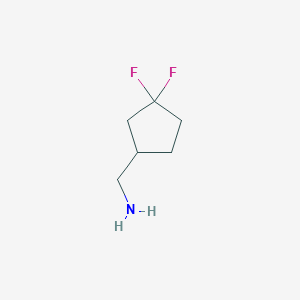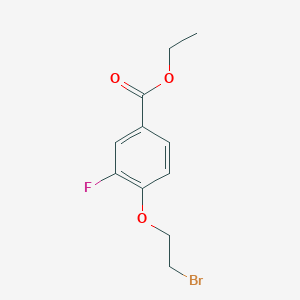![molecular formula C14H19N3O3S B1401620 N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide CAS No. 1392490-95-7](/img/structure/B1401620.png)
N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide
Descripción general
Descripción
“N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide” is a chemical compound. It is derived from benzenesulfonic acid, which is an important group of synthetic antimicrobial agents that contain the sulfonamide group .
Synthesis Analysis
The synthesis of such compounds often involves the reactivity of aniline being modified to make possible an electrophilic aromatic substitution . The corresponding acetanilide undergoes chlorosulfonation. The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide . The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .
Molecular Structure Analysis
The molecular formula of “N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide” is C14H19N3O3S. The molecular weight is 309.39 g/mol.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are primarily electrophilic aromatic substitution and chlorosulfonation . The resulting compound is then treated with ammonia to replace the chlorine with an amino group .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Bioactive Sulfonamides : New derivatives were synthesized, including N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and N-aryl/alkyl substitued-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide. These compounds showed promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes (Khalid).
Polymer Complexes with Biological Applications : The novel ligand N-[4-(5-methylisoxazol-3-ylsulfamoyl)phenyl]acrylamide showed potential in forming polymeric complexes that could bind with receptors related to breast and prostate cancer (El-Sonbati et al., 2018).
Antibacterial Properties : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to significant antibacterial activity (Khalid et al., 2016).
Chemical and Polymerization Studies
Synthesis of Multifunctional (Meth)acrylamides : Multifunctional N-substituted (meth)acrylamides with a piperidine structure were synthesized. These were used in homopolymerization and copolymerization, demonstrating their utility in polymer science (Ling & Habicher, 2001).
Histone Deacetylase Inhibitors for Cancer Treatment : A series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides demonstrated potent inhibition of human histone deacetylases, indicating their potential application in cancer treatment (Bressi et al., 2010).
Photopolymerization and Material Science
Naphthalimide Dyes as Polymerization Initiators : Acrylated naphthalimide compounds, including those with piperidinyl structures, were synthesized and showed effective photopolymerization initiating performance, highlighting their potential in material science applications (Yang et al., 2018).
Reactivity of Piperidine in Chemical Reactions : Piperidine's interaction products in glucose/lysine model systems were investigated, revealing its potential in forming various reaction products, useful in the understanding of Maillard reaction products (Nikolov & Yaylayan, 2010).
Mecanismo De Acción
Direcciones Futuras
Future research on “N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide” and similar compounds could focus on their potential use in the treatment of various diseases. For instance, benzenesulfonic acid derivatives have been investigated for their potential as human neutrophil elastase inhibitors for the treatment of Acute Respiratory Distress Syndrome (ARDS) .
Propiedades
IUPAC Name |
N-[1-(4-aminophenyl)sulfonylpiperidin-4-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-2-14(18)16-12-7-9-17(10-8-12)21(19,20)13-5-3-11(15)4-6-13/h2-6,12H,1,7-10,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQCCVDEYCCGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



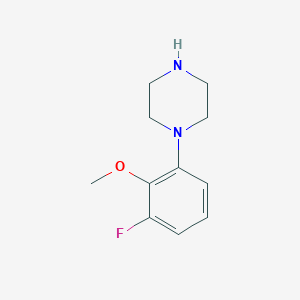
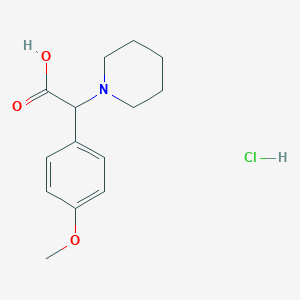
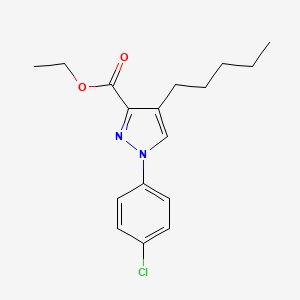
![4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B1401547.png)
![4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1401548.png)
